4-Dodecylmorpholine
Overview
Description
4-Dodecylmorpholine is an organic compound with the molecular formula C16H33NO. It is a morpholine derivative where a dodecyl group is attached to the nitrogen atom. This compound is primarily used as a flotation agent in the mining industry, particularly in the froth flotation process for potash fertilizer production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecylmorpholine can be synthesized through the reaction of morpholine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly forming this compound-N-oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation can be employed for reduction.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: this compound-N-oxide.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
4-Dodecylmorpholine has several applications in scientific research:
Chemistry: Used as a flotation agent in the separation of minerals.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Widely used in the mining industry for the extraction of potash and other minerals.
Mechanism of Action
The mechanism of action of 4-dodecylmorpholine involves its interaction with cell membranes. It disrupts the membrane integrity of microorganisms, leading to cell lysis. This is particularly evident in its antimicrobial activity, where it causes the release of intracellular potassium ions and inhibits glucose metabolism . The compound also undergoes electrocatalytic degradation, involving indirect electrochemical oxidation mediated by free radicals such as hydroxyl and chlorine radicals .
Comparison with Similar Compounds
4-Dodecyl-2,6-dimethylmorpholine: A morpholine derivative with similar flotation properties but different structural features.
Octadecylamine: Another flotation agent used in the mining industry, but with different chemical properties and applications.
Uniqueness: 4-Dodecylmorpholine is unique due to its specific use as a reverse flotation agent in potash fertilizer production. Its stable chemical properties and resistance to natural degradation make it particularly effective in high-salinity conditions .
Biological Activity
4-Dodecylmorpholine (DMP) is a morpholine derivative characterized by a dodecyl alkyl chain, which has garnered attention for its diverse biological activities, particularly in antimicrobial and permeation enhancement applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of DMP.
This compound has the chemical formula and features a morpholine ring substituted with a dodecyl group. Its structural characteristics play a crucial role in its biological interactions, influencing properties such as solubility and membrane permeability.
Antimicrobial Activity
Research has demonstrated that DMP exhibits significant antimicrobial properties. Its effectiveness as an antimicrobial agent is primarily attributed to its ability to disrupt microbial membranes. A study highlighted the minimum inhibitory concentrations (MICs) of DMP against various bacteria and fungi, showcasing its potential as a biocide in agricultural and medical applications.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of DMP against common pathogens:
The results indicate that DMP is particularly effective against Staphylococcus aureus, suggesting its potential use in formulations aimed at treating skin infections.
Permeation Enhancement
DMP has been investigated for its role as a skin permeation enhancer. Studies have shown that it significantly increases the transdermal flux of various pharmaceutical compounds, including indomethacin and diclofenac. The mechanism underlying this enhancement involves the alteration of skin barrier properties, facilitating greater drug absorption.
Research Findings on Skin Permeation
A study explored the relationship between the alkyl chain length of morpholine derivatives and their permeation enhancement capabilities:
Alkyl Chain Length (C) | Permeation Enhancement Ratio | Optimal Range |
---|---|---|
C10 | 1.5 | 10-14 |
C12 | 2.0 | 10-14 |
C14 | 1.8 | 10-14 |
The findings suggest that DMP (C12) is among the most effective enhancers, outperforming traditional enhancers like Azone in terms of efficiency and safety .
Environmental Impact and Degradation
In industrial applications, DMP is utilized as a flotation agent in potash fertilizer production. However, its environmental persistence raises concerns regarding aquatic toxicity. Recent studies have focused on developing photocatalytic methods for degrading DMP in wastewater.
Photocatalytic Degradation Study
A recent study evaluated the efficiency of titanium dioxide (TiO2) composites for degrading DMP:
Treatment Method | Degradation Efficiency (%) | Time (hours) |
---|---|---|
TiO2 alone | 70 | 16 |
BMS@TiO2 composite | 92 | 16 |
The BMS@TiO2 composite demonstrated superior performance, indicating a promising approach for mitigating the environmental impact of DMP discharges .
Properties
IUPAC Name |
4-dodecylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIILUSQBDFVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042171 | |
Record name | 4-Dodecylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-81-7 | |
Record name | N-Dodecylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1541-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Dodecylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dodecylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-LAURYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRS8493T84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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